1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate
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Overview
Description
1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H21F2NO4 and a molecular weight of 293.31 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with tert-butyl, methyl, ethyl, and difluoro groups, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate involves several steps, typically starting with the preparation of the pyrrolidine ring followed by the introduction of the tert-butyl, methyl, ethyl, and difluoro groups. The reaction conditions often require specific reagents and catalysts to ensure the correct substitution pattern and high yield. Industrial production methods may involve optimized reaction conditions and large-scale synthesis techniques to produce the compound efficiently .
Chemical Reactions Analysis
1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Scientific Research Applications
1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro groups can enhance the compound’s binding affinity and specificity towards its targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects .
Comparison with Similar Compounds
1-tert-butyl 2-Methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-tert-butyl 2-Methyl 2-ethyl-4-oxopyrrolidine-1,2-dicarboxylate: This compound has a similar structure but lacks the difluoro groups, which may result in different chemical and biological properties.
This compound analogs: These compounds may have variations in the substitution pattern on the pyrrolidine ring, leading to differences in reactivity and applications.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-ethyl-4,4-difluoropyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-6-12(9(17)19-5)7-13(14,15)8-16(12)10(18)20-11(2,3)4/h6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYQSFTUBCZDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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